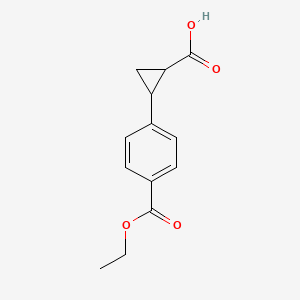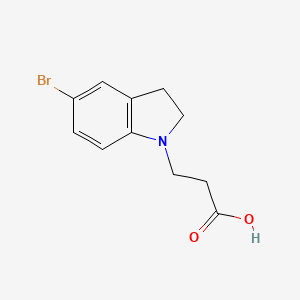![molecular formula C11H17Cl2N3O B1407477 (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride CAS No. 1177345-94-6](/img/structure/B1407477.png)
(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
Descripción general
Descripción
“(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride” is a chemical compound with the CAS Number: 1177345-94-6 . It has a molecular weight of 278.18 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (5R)-5-{[(2-pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride . The InChI code for this compound is 1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.18 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidinones, are fundamental structural subunits for many important biological molecules like heme and chlorophyll. Their extensive delocalization of nitrogen electrons accounts for their pronounced aromatic character. Pyrrolidinones are nonaromatic cyclic amide systems widely used as intermediates, wetting agents, and solvents with relatively low toxicity. They are crucial in the synthesis of various compounds due to their stability and versatility (Anderson & Liu, 2000).
Synthesis of Lactone–Pyrrolidinone Ring Systems
The synthesis of lactone–pyrrolidinone ring systems is significant in organic chemistry. These systems are important in the construction of complex molecular structures found in natural products like oxazolomycin A and neooxazolomycin (Bennett, Prodger, & Pattenden, 2007).
Hydrolysis and Structural Characterization
2-Pyrrolidinones assist in the hydrolysis of aryltellurium trichlorides, leading to the isolation of monomeric aryltellurium(IV) monohydroxides. This process is important for understanding the structural and chemical properties of these compounds (Misra et al., 2011).
NMR Studies on Tautomerism
Nuclear Magnetic Resonance (NMR) studies on pyrrolidinones, such as 2-Aminopyrrolin-5-one, help understand tautomerism in these compounds, which is crucial for predicting their reactivity and stability in various chemical reactions (Spiessens & Anteunis, 2010).
Synthesis of Chiral Diphosphine Ligands
Pyrrolidinones are used in the synthesis of chiral "pincer" ligands for coordination with metals like rhodium. This has implications in catalysis and the development of new materials (Konrad et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHXMOTTOBDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



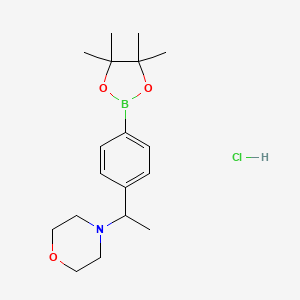
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)
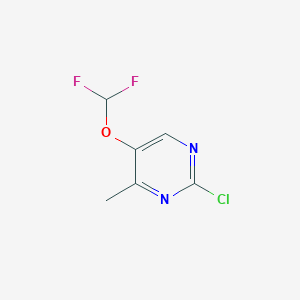
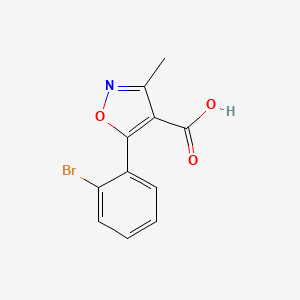
![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
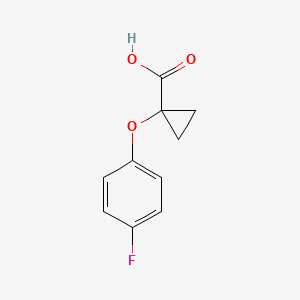
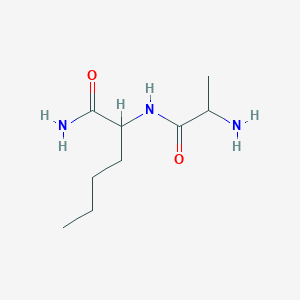
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)
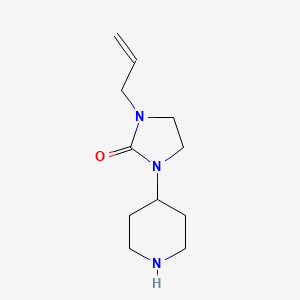
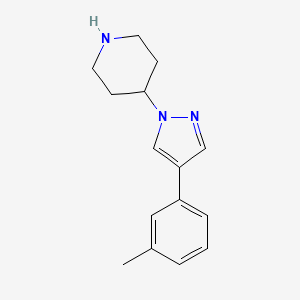
![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)
![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)
